![molecular formula C18H24N2O4 B4282278 ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4282278.png)
ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves Knoevenagel condensation reactions, a common method for forming carbon-carbon double bonds. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound with a structure bearing some resemblance to the target molecule, was synthesized using 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016). This approach highlights the potential pathways for synthesizing ethyl piperidinecarboxylate derivatives through condensation reactions.
Molecular Structure Analysis
Crystal and molecular structure analysis of similar compounds, such as ethyl piperidine derivatives, provides insights into their conformational and geometric characteristics. For instance, studies on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives revealed structural details through X-ray diffraction, illustrating how slight modifications in the molecular framework can influence overall structure (Das et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving ethyl piperidinecarboxylate derivatives often lead to a variety of products, depending on the reactants and conditions. For example, the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate in the presence of different hydrazines resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014). These reactions underscore the chemical versatility of ethyl piperidinecarboxylate derivatives.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. The crystallization behavior and molecular packing of ethyl piperidine derivatives, as seen in the crystal structures of related compounds, are often determined by hydrogen bonding and π-π interactions, which can be explored through X-ray diffraction studies (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and susceptibility to hydrolysis or oxidation, are crucial for understanding the behavior and applications of ethyl piperidinecarboxylate derivatives. Research on similar compounds has demonstrated how structural elements such as substituents and functional groups significantly affect these properties (Hayotsyan et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-3-24-18(23)15-7-5-9-20(11-15)12-17(22)19-16-8-4-6-14(10-16)13(2)21/h4,6,8,10,15H,3,5,7,9,11-12H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNKZSBKMIWHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328760 | |
Record name | ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830453 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
568555-25-9 | |
Record name | ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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